1-(2-Bromoethyl)piperidine hydrochloride

描述

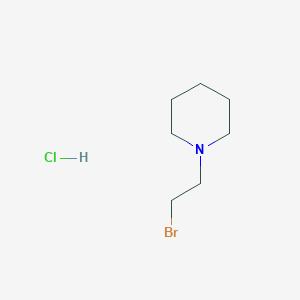

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

1-(2-bromoethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOACSOPGYWHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCBr.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106536-49-6 | |

| Record name | Piperidine, 1-(2-bromoethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106536-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Precursor Chemistry of 1 2 Bromoethyl Piperidine Hydrochloride

Diverse Synthetic Routes for the Preparation of 1-(2-Bromoethyl)piperidine (B1605536)

The synthesis of the core 1-(2-bromoethyl)piperidine molecule can be achieved through several distinct chemical routes. These methods primarily rely on forming the crucial carbon-nitrogen bond between the piperidine (B6355638) ring and the bromoethyl moiety or by modifying a pre-existing N-substituted piperidine precursor.

Nucleophilic Substitution Reactions in Bromoethyl Moiety Formation

A foundational method for synthesizing N-alkylated amines involves the nucleophilic substitution reaction. In this approach, piperidine, acting as a nucleophile, attacks an electrophilic two-carbon molecule bearing a leaving group. A common strategy employs 1,2-dihaloethanes, such as 1,2-dibromoethane, as the electrophile. The reaction proceeds via an SN2 mechanism, where the nitrogen atom of piperidine displaces one of the bromine atoms to form the desired product. chemguide.co.uk

Hydrobromination Strategies for Ethyl Bromide Precursors

Hydrobromination serves as a key transformation in synthesizing 1-(2-bromoethyl)piperidine, particularly when starting from precursors containing a hydroxyl group. This strategy is most prominently used in the conversion of a hydroxyethyl (B10761427) intermediate into the final bromoethyl product. For instance, reacting 1-(2-phenoxyethyl)piperidine (B1360213) with concentrated hydrobromic acid at elevated temperatures (150 °C) cleaves the ether and brominates the ethyl group, directly yielding 1-(2-bromoethyl)piperidine hydrobromide with a reported yield of 79%. prepchem.com This method effectively combines the bromination and salt formation steps.

Conversion from Hydroxyethyl Precursors to Bromoethyl Derivatives

A widely utilized and often more selective route to 1-(2-bromoethyl)piperidine involves the chemical modification of a hydroxyethyl precursor, namely 2-(piperidin-1-yl)ethanol, also known as N-piperidinoethanol. nih.gov This precursor is readily available and can be synthesized on an industrial scale, typically through the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine (B196109). nih.govepo.org

Once the 2-(piperidin-1-yl)ethanol is obtained, the hydroxyl group is converted into a bromide, a more effective leaving group. This transformation can be accomplished using various brominating agents:

Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary alcohols to alkyl bromides. In a synthesis of the analogous compound 4-(2-bromoethyl)piperidine, treatment of the corresponding hydroxyethyl precursor with PBr₃ resulted in a 77% yield of the target bromide. prepchem.com

Thionyl Chloride (SOCl₂): While this reagent produces the chloro-derivative, the principle is identical. A one-step process has been patented where piperidine first reacts with ethylene (B1197577) chlorohydrin to form 2-piperidinoethanol (B1680009) in toluene. Subsequently, thionyl chloride is added to the same reaction vessel, converting the alcohol to the chloride and simultaneously forming the hydrochloride salt, which precipitates from the solution. google.com This highlights an efficient one-pot approach.

Methodological Optimizations in Hydrochloride Salt Formation and Purification

The conversion of the free base, 1-(2-bromoethyl)piperidine, into its hydrochloride salt is a critical step to enhance the compound's stability, crystallinity, and handling properties. nih.gov Salt formation is a standard practice in pharmaceutical chemistry to improve the physicochemical characteristics of amine-containing molecules. nih.gov

The typical procedure involves dissolving the synthesized free base in an appropriate organic solvent, such as diethyl ether or toluene. google.com A solution of hydrogen chloride in a solvent like ether is then added, or anhydrous hydrogen chloride gas is bubbled through the solution. This causes the 1-(2-bromoethyl)piperidine hydrochloride to precipitate, allowing for its isolation by filtration. google.com

Purification of the resulting salt is commonly achieved through recrystallization. Solvents like ethanol (B145695) are used to dissolve the crude salt, and upon cooling, purer crystals form. prepchem.com In some patented procedures, the hydrochloride salt is purified through an extraction process, where it is partitioned between an organic solvent and dilute hydrochloric acid before being isolated. google.com The final purity and crystalline form can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR), Powder X-ray Diffraction (p-XRD), and Differential Scanning Calorimetry (DSC). nih.gov

Comparative Analysis of Synthetic Yields, Selectivity, and Reaction Conditions

Different synthetic pathways to this compound offer trade-offs in terms of yield, selectivity, and operational complexity. The choice of method often depends on the desired scale, cost, and purity requirements.

| Route | Precursor(s) | Key Reagents | Typical Conditions | Reported Yield | Selectivity & Remarks | Reference |

| Direct Alkylation | Piperidine, 1,2-Dibromoethane | Base (optional) | Varies | Variable | Can lead to di-substitution and quaternary salt formation, requiring careful control of stoichiometry and purification. | dtic.milorganic-chemistry.org |

| From Phenoxyethyl Precursor | 1-(2-Phenoxyethyl)piperidine | 40% Hydrobromic Acid | 150 °C, 7 hours | 79% (of hydrobromide) | Combines ether cleavage, bromination, and salt formation in one step. High temperature required. | prepchem.com |

| From Hydroxyethyl Precursor (PBr₃) | 2-(Piperidin-1-yl)ethanol | Phosphorus Tribromide (PBr₃) | 100 °C, 1.5 hours (for isomer) | 77% (for isomer) | A standard and effective method for converting primary alcohols to bromides. | prepchem.com |

| From Hydroxyethyl Precursor (SOCl₂) | Piperidine, Ethylene Chlorohydrin | Thionyl Chloride (SOCl₂) | 70-85 °C in Toluene | Not specified | Highly efficient one-pot synthesis where the final hydrochloride salt precipitates directly from the reaction mixture. | google.com |

This table is interactive. Users can sort columns to compare different synthetic strategies.

Scalability Considerations for Research and Preparative Applications

The scalability of a synthetic route is paramount when moving from laboratory research to larger-scale preparative applications. Key factors include reagent cost, operational safety, reaction efficiency, and ease of product isolation. nih.gov

Direct Alkylation with Dihaloethanes: This route may be less suitable for large-scale synthesis due to challenges in controlling selectivity and the potential for complex purification procedures to remove byproducts.

Route from 2-Pyridineethanol: The synthesis via the 2-(piperidin-1-yl)ethanol precursor is highly scalable. The initial hydrogenation of 2-(2-hydroxyethyl)pyridine is an established industrial process. nih.gov The subsequent conversion to the bromide is generally high-yielding.

One-Pot Synthesis: The patented one-pot method using piperidine, ethylene chlorohydrin, and thionyl chloride is particularly attractive for scale-up. google.com It minimizes handling of intermediates and simplifies product isolation through direct precipitation, which can significantly improve process efficiency and reduce costs. google.com

Modern approaches such as continuous flow reactions are also being explored for the synthesis of piperidine derivatives, offering potential improvements in safety, control, and scalability over traditional batch processes. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 1 2 Bromoethyl Piperidine Hydrochloride

Electrophilic Nature of the Bromoethyl Unit in Alkylation Reactions

The carbon-bromine bond in the bromoethyl moiety of 1-(2-bromoethyl)piperidine (B1605536) is polarized, rendering the carbon atom attached to the bromine electrophilic and susceptible to attack by nucleophiles. This electrophilicity is the basis for its utility in various alkylation reactions.

Intermolecular Nucleophilic Alkylation with Various Heteronucleophiles

1-(2-Bromoethyl)piperidine and its hydrochloride salt are effective alkylating agents for a range of heteroatom nucleophiles. The general reaction involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond. Common nucleophiles include amines, thiols, and alkoxides. For instance, the reaction with secondary amines yields tertiary amines, a transformation often employed in the synthesis of more complex molecules.

The reactivity of the nucleophile plays a crucial role in the success of these reactions. Stronger nucleophiles will favor the bimolecular substitution (SN2) pathway. vanderbilt.edu The choice of solvent is also critical, with polar aprotic solvents generally favoring SN2 reactions. vanderbilt.edu

Table 1: Examples of Intermolecular Nucleophilic Alkylation Reactions

| Nucleophile | Product Type |

| Secondary Amine (e.g., Benzylamine) | Tertiary Amine |

| Thiol (e.g., Thiophenol) | Thioether |

| Alkoxide (e.g., Ethoxide) | Ether |

This table represents generalized outcomes. Specific reaction conditions and yields will vary.

Intramolecular Cyclization Pathways (e.g., Aziridinium (B1262131) Ion Intermediates)

A significant aspect of the reactivity of 1-(2-bromoethyl)piperidine is its propensity to undergo intramolecular cyclization. The piperidine (B6355638) nitrogen, acting as an internal nucleophile, can attack the electrophilic carbon of the bromoethyl group, displacing the bromide and forming a strained, three-membered heterocyclic ring known as an aziridinium ion. scielo.br This process is a classic example of neighboring group participation.

The formation of the aziridinium ion is often a rapid and reversible process. The stability and subsequent fate of this intermediate are dependent on the reaction conditions and the presence of other nucleophiles. The aziridinium ion is highly reactive and susceptible to ring-opening by external nucleophiles. This ring-opening can occur at either of the two carbon atoms of the aziridinium ring, and the regioselectivity of this attack is a key consideration in synthetic applications. nih.gov In some cases, the aziridinium ion itself can be isolated. libretexts.org

Competitive Elimination Reactions and Stereochemical Outcomes

In the presence of a base, 1-(2-bromoethyl)piperidine can undergo an elimination reaction to form 1-vinylpiperidine. This reaction competes with the nucleophilic substitution and intramolecular cyclization pathways. The mechanism of elimination is typically bimolecular (E2), especially with a strong, non-nucleophilic base. libretexts.orglumenlearning.com

The E2 mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group (bromide). nih.gov The stereochemistry of the starting material can, therefore, dictate the stereochemistry of the resulting alkene, although in the case of 1-vinylpiperidine, this is not a factor. The ratio of substitution to elimination products is influenced by several factors, including the strength and steric bulk of the base, the solvent, and the temperature. libretexts.orgpharmaguideline.com Bulky bases tend to favor elimination over substitution. libretexts.org

Influence of the Piperidine Nitrogen on Reaction Dynamics and Regioselectivity

The piperidine nitrogen atom is central to the chemical behavior of 1-(2-bromoethyl)piperidine. Its nucleophilicity is key to both intermolecular and intramolecular reactions. In the context of regioselectivity, if the piperidine ring itself is substituted, the position of the substituent can influence the approach of the bromoethyl chain and any external nucleophiles, potentially leading to different product ratios.

Furthermore, the conformational preference of the piperidine ring can play a role in reaction dynamics. The piperidine ring typically adopts a chair conformation, and the orientation of the N-bromoethyl group (axial vs. equatorial) can affect the rate and outcome of reactions.

Protonation Effects of the Hydrochloride Salt on Reactivity Profiles

The hydrochloride salt of 1-(2-bromoethyl)piperidine exists with the piperidine nitrogen in a protonated, quaternary ammonium (B1175870) form. This protonation has a profound effect on its reactivity. The lone pair of electrons on the nitrogen is no longer available for nucleophilic attack, thus inhibiting both intermolecular SN2 reactions where the piperidine nitrogen is the intended nucleophile and, more significantly, the intramolecular cyclization to form the aziridinium ion.

Consequently, for reactions that require the nucleophilicity of the piperidine nitrogen, the hydrochloride salt must be neutralized with a base to liberate the free amine. The pH of the reaction medium is, therefore, a critical parameter in controlling the reactive pathway. libretexts.orgfiveable.me In acidic conditions, the reactivity of the bromoethyl group is primarily limited to attack by external nucleophiles.

Kinetic and Thermodynamic Studies of Key Transformations

While specific kinetic and thermodynamic data for 1-(2-bromoethyl)piperidine hydrochloride are not extensively available in the public domain, the general principles of the competing reactions can be discussed.

The intramolecular cyclization to form the aziridinium ion is generally a kinetically favored process due to the proximity of the reacting centers (an example of a high effective molarity). However, the thermodynamic stability of the final products will depend on the specific nucleophiles and reaction conditions. For instance, the ring-opening of the strained aziridinium ion by a strong nucleophile is typically a thermodynamically favorable process. libretexts.orgnih.gov

Kinetic studies of related N-(2-haloethyl)amines have shown that the rate of cyclization is dependent on the nature of the halogen (I > Br > Cl) and the substitution on the nitrogen and the ethyl chain. The rates of SN2 and E2 reactions are also well-understood to be dependent on the concentrations of the reactants, with SN2 being first order in both the substrate and the nucleophile, and E2 being first order in both the substrate and the base. libretexts.orglibretexts.org

Table 2: General Kinetic and Thermodynamic Considerations

| Reaction Pathway | Kinetic Factors | Thermodynamic Factors |

| Intermolecular Alkylation (SN2) | Favored by strong nucleophiles and polar aprotic solvents. Rate is dependent on [Substrate] and [Nucleophile]. | Generally favorable due to the formation of a stable product. |

| Intramolecular Cyclization | Kinetically favored due to proximity of reacting groups (high effective molarity). | The aziridinium ion is a high-energy intermediate. Subsequent ring-opening is thermodynamically driven. |

| Elimination (E2) | Favored by strong, non-nucleophilic bases. Rate is dependent on [Substrate] and [Base]. | Formation of a stable alkene product contributes to the thermodynamic driving force. |

This table provides a qualitative overview based on general principles of organic chemistry.

Role of Solvents and Catalysis in Modulating Reaction Pathways

The reactivity of this compound, a bifunctional molecule containing a nucleophilic piperidine ring and an electrophilic bromoethyl group, is significantly influenced by the surrounding solvent and the presence of catalysts. These factors can dictate the course of its reactions, such as intermolecular nucleophilic substitution and intramolecular cyclization, by altering reaction rates and influencing the stability of reactants, transition states, and intermediates.

The choice of solvent plays a critical role in reactions involving this compound, primarily through its polarity and ability to solvate charged species. Solvents are broadly classified as polar protic (e.g., water, ethanol (B145695), methanol), which can form hydrogen bonds, and polar aprotic (e.g., acetone, dimethylformamide), which cannot. This distinction is crucial for nucleophilic substitution reactions, which are a primary pathway for this compound.

In the context of piperidine synthesis, kinetic studies have demonstrated that the solvent's dielectric constant can impact reaction rates. For instance, in the formation of substituted piperidines, the reaction rate was found to be lower in methanol, a solvent with a high dielectric constant, compared to ethanol, which has a lower dielectric constant. ajgreenchem.comnih.gov This suggests that the transition state is less polar than the reactants, and is thus better stabilized in a less polar environment. The rate of such reactions also generally increases with temperature. ajgreenchem.comnih.gov

For the N-alkylation of piperidine with electrophiles like benzyl (B1604629) chloride, the solvent choice can be critical. A switch from a polar protic solvent such as ethanol to a polar aprotic solvent like dichloromethane (B109758) (DCM) can significantly alter the reaction's success, especially with reactive electrophiles. ijirset.com Polar aprotic solvents are known to enhance the nucleophilicity of anions by solvating the accompanying cation more effectively than the anion itself, thereby leaving the nucleophile more "naked" and reactive.

The following table illustrates the general influence of solvent type on the two primary nucleophilic substitution mechanisms, SN1 and SN2, which are relevant to the reactions of this compound.

Table 1: General Influence of Solvent Type on Nucleophilic Substitution Reactions

| Solvent Type | Effect on SN1 Reactions | Effect on SN2 Reactions | Rationale |

| Polar Protic | Increases rate | Decreases rate | Stabilizes the carbocation intermediate in SN1; Solvates and stabilizes the nucleophile in SN2, reducing its reactivity. |

| Polar Aprotic | Decreases rate | Increases rate | Does not effectively solvate the carbocation intermediate in SN1; Solvates the cation, leaving the anionic nucleophile more reactive for SN2. |

| Non-polar | Significantly decreases rate | Significantly decreases rate | Reactants and intermediates are often too polar to dissolve, hindering the reaction. |

Catalysis offers another layer of control over the reaction pathways of this compound. Catalysts can accelerate reactions, improve selectivity, and enable reactions to occur under milder conditions.

Phase-Transfer Catalysis (PTC) is a particularly relevant technique for reactions involving this compound, especially when it reacts with nucleophiles that are soluble in an aqueous phase while the substrate is in an organic phase. ijirset.comslideshare.net A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. ijirset.comslideshare.net This method can lead to faster reactions, higher yields, and the avoidance of expensive or hazardous solvents. ijirset.com Common phase-transfer catalysts include tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride. ijirset.comnih.gov The efficiency of these catalysts can be influenced by their structure and the specific reaction conditions. nih.gov For instance, in the alkylation of hydantoins, TBAB proved to be a highly effective catalyst. nih.gov

Acid and Base Catalysis can also play a significant role. In the synthesis of substituted piperidines, oxalic acid has been used as an effective and environmentally friendly catalyst. ajgreenchem.com For N-alkylation reactions of piperidines, bases such as potassium carbonate (K2CO3) or diisopropylethylamine (DIEA) are often employed to neutralize the hydrohalic acid formed during the reaction, thus driving the equilibrium towards the product. ijirset.comresearchgate.net The choice between an inorganic base like K2CO3 and an organic base like DIEA can influence the reaction outcome. ijirset.com

Metal-Based Catalysis is widely used for the synthesis of piperidine derivatives, often through cyclization or hydrogenation reactions. nih.gov For instance, palladium(II) trifluoroacetate (B77799) has been shown to be an effective catalyst for the oxidative cyclization of various heteroatom nucleophiles onto unactivated olefins in a nonpolar solvent like toluene. nih.gov In some cases, the addition of ligands, such as pyridine (B92270), can further enhance the catalytic activity. nih.gov

The following table summarizes various catalytic approaches relevant to the reactions of piperidine derivatives.

Table 2: Catalytic Approaches in Reactions of Piperidine Derivatives

| Catalysis Type | Catalyst Examples | Typical Application | Mechanism of Action |

| Phase-Transfer Catalysis | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride | N-alkylation with anionic nucleophiles in biphasic systems | Transfers the nucleophile from the aqueous/solid phase to the organic phase. ijirset.comslideshare.net |

| Acid Catalysis | Oxalic acid | Synthesis of substituted piperidines | Activates reactants and facilitates key bond-forming steps. ajgreenchem.com |

| Base Catalysis | Potassium carbonate (K2CO3), Diisopropylethylamine (DIEA) | N-alkylation reactions | Neutralizes the acid byproduct, driving the reaction forward. ijirset.comresearchgate.net |

| Metal Catalysis | Palladium(II) trifluoroacetate, Platinum complexes | Oxidative cyclizations, Hydrogenations | Facilitates bond activation and formation through various catalytic cycles. nih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 2 Bromoethyl Piperidine Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1-(2-bromoethyl)piperidine (B1605536) hydrochloride in solution. It provides detailed information on the molecular framework, stereochemistry, and conformational dynamics.

The six-membered piperidine (B6355638) ring predominantly adopts a chair conformation to minimize steric and torsional strain. In 1-(2-bromoethyl)piperidine hydrochloride, the nitrogen atom is protonated, significantly influencing the ring's conformational equilibrium. The conformational free energies of substituted piperidinium (B107235) salts have been extensively studied, revealing that protonation can alter the preferred orientation of substituents. nih.gov For substituents with polar groups, protonation of the ring nitrogen often leads to a stabilization of the axial conformer due to electrostatic interactions. nih.gov

The conformation of the piperidine ring and the orientation of the 2-bromoethyl substituent can be determined using ¹H NMR, primarily by analyzing the coupling constants (J-values) of the ring protons. nih.govniscpr.res.in Large coupling constants (typically 10-13 Hz) between vicinal protons indicate a diaxial relationship, which is characteristic of a chair conformation. niscpr.res.in The flexible bromoethyl chain can also adopt various conformations, and its spatial relationship with the piperidine ring can be investigated through techniques like NOESY.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a Substituted Piperidinium Ring

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| C2-H, C6-H (equatorial) | ~3.0 - 3.5 | ~50 - 55 | Protons adjacent to the positively charged nitrogen are deshielded and shifted downfield. |

| C2-H, C6-H (axial) | ~2.8 - 3.3 | ~50 - 55 | Axial protons are typically more shielded than equatorial protons. |

| C3-H, C5-H (equatorial) | ~1.8 - 2.1 | ~22 - 26 | |

| C3-H, C5-H (axial) | ~1.5 - 1.8 | ~22 - 26 | |

| C4-H (equatorial) | ~1.9 - 2.2 | ~24 - 28 | |

| C4-H (axial) | ~1.6 - 1.9 | ~24 - 28 | |

| N⁺-H | Variable, broad | - | Often exchanges with solvent; chemical shift and appearance are highly dependent on solvent, concentration, and temperature. |

| N-CH₂- (ethyl) | ~3.6 - 3.9 | ~58 - 62 | Deshielded by the adjacent nitrogen. |

| Br-CH₂- (ethyl) | ~3.5 - 3.8 | ~28 - 33 | Deshielded by the adjacent bromine atom. |

While 1D NMR provides initial data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecule's intricate connectivity. slideshare.net

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the N-CH₂ and Br-CH₂ protons of the ethyl chain, as well as a network of correlations among the protons on the piperidine ring (e.g., H2 with H3, H3 with H4, etc.), confirming the integrity of these structural units.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹JCH). sdsu.eduyoutube.com It is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~3.7 ppm would correlate with the carbon signal at ~60 ppm, confirming that this signal pair belongs to the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.comepfl.ch HMBC is critical for connecting different fragments of the molecule. A key correlation would be between the protons of the N-CH₂ group on the ethyl chain and the C2/C6 carbons of the piperidine ring, which provides definitive proof of the attachment point of the side chain to the ring nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net It is invaluable for determining stereochemistry and conformation. For example, NOESY could reveal spatial proximity between protons on the bromoethyl chain and specific axial or equatorial protons on the piperidine ring, providing direct evidence for the preferred three-dimensional arrangement.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Structural Information Gained |

| COSY | N-CH ₂-CH₂Br | N-CH₂-CH ₂Br | Confirms connectivity within the bromoethyl chain. |

| COSY | H2 (ring) | H3 (ring) | Confirms adjacent protons in the piperidine ring. |

| HSQC | N-H (if observable) | N/A (no carbon) | - |

| HSQC | N-CH ₂- | N-C H₂- | Assigns the carbon directly bonded to the N-CH₂ protons. |

| HSQC | Br-CH ₂- | Br-C H₂- | Assigns the carbon directly bonded to the Br-CH₂ protons. |

| HMBC | N-CH ₂-CH₂Br | C 2/C 6 (ring) | (³JCH) Confirms the bromoethyl chain is attached to the nitrogen. |

| HMBC | N-CH ₂-CH₂Br | Br-C H₂- | (²JCH) Confirms connectivity within the bromoethyl chain. |

| NOESY | N-CH₂-CH ₂Br | Axial H3/H5 (ring) | Provides evidence for the spatial orientation of the side chain. |

Vibrational Spectroscopy for Characteristic Functional Group Identification (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. thermofisher.com These methods are complementary and are used to identify the characteristic functional groups present in this compound. conicet.gov.ar

The FTIR spectrum is particularly useful for identifying polar functional groups. Key expected absorptions include:

A broad and strong band in the 2700–2250 cm⁻¹ range, characteristic of the N⁺-H stretching vibration in the piperidinium cation. This broadness is due to hydrogen bonding with the chloride anion.

Multiple sharp bands between 3000 and 2850 cm⁻¹ corresponding to the symmetric and asymmetric C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the ring and side chain.

CH₂ bending (scissoring) vibrations around 1470-1450 cm⁻¹.

The C-N stretching vibration, which appears in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Raman spectroscopy is particularly effective for identifying non-polar bonds and is less sensitive to water, which can be an advantage. A key feature in the Raman spectrum would be the C-Br stretching vibration, which is expected in the 650–550 cm⁻¹ range. This band is often weak in the FTIR spectrum but stronger and more easily identified using Raman. core.ac.uk

Table 3: Principal Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR/Raman) |

| N-H Stretch | N⁺-H | 2700 - 2250 | Strong, Broad / Medium |

| C-H Asymmetric Stretch | -CH₂- | ~2950 | Strong / Strong |

| C-H Symmetric Stretch | -CH₂- | ~2855 | Medium / Strong |

| CH₂ Scissoring | -CH₂- | 1470 - 1450 | Medium / Medium |

| C-N Stretch | C-N⁺ | 1250 - 1020 | Medium-Strong / Medium |

| C-C Stretch | C-C | 1100 - 800 | Medium / Strong |

| C-Br Stretch | C-Br | 650 - 550 | Medium-Weak / Strong |

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of the parent ion, allowing for the unambiguous determination of its elemental formula. scielo.br For the cation of this compound, [C₇H₁₅BrN]⁺, the calculated monoisotopic mass is 192.0388 Da. An experimental HRMS measurement confirming this value provides strong evidence for the assigned chemical formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways, which helps to piece together the molecular structure. scielo.br The mass spectrum of 1-(2-bromoethyl)piperidine will exhibit several characteristic features:

Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). Consequently, the molecular ion peak and any fragment containing a bromine atom will appear as a pair of peaks (M⁺ and M+2⁺) with an intensity ratio of approximately 1:1. docbrown.info This is a definitive signature for a bromine-containing compound.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a dominant fragmentation pathway for amines. The most likely fragmentation would be the loss of the bromoethyl radical (•CH₂CH₂Br) to form the stable N-methylenepiperidinium ion at m/z 98.

Loss of HBr: The elimination of a molecule of hydrogen bromide (HBr) from the molecular ion can occur, leading to a fragment ion at m/z 111.

Intramolecular Cyclization: 2-Haloethylamines are known to undergo intramolecular cyclization to form a highly strained, but observable, aziridinium (B1262131) cation via displacement of the bromide ion. This would result in a spirocyclic quaternary ammonium (B1175870) ion.

Table 4: Plausible Mass Fragments for the 1-(2-Bromoethyl)piperidine Cation

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 192 | 194 | [C₇H₁₄BrN]⁺• (Molecular Ion) | Electron Ionization of the neutral molecule |

| 111 | - | [C₇H₁₂N]⁺ | Loss of HBr from the molecular ion |

| 98 | - | [C₆H₁₂N]⁺ | Alpha-cleavage: loss of •CH₂CH₂Br radical |

| 84 | - | [C₅H₁₀N]⁺ | Cleavage within the piperidine ring |

| 43 | - | [C₂H₅N]⁺• | Fragmentation of the piperidine ring |

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. nih.gov This technique can unambiguously confirm the absolute configuration and solid-state conformation of this compound. The analysis would yield precise bond lengths, bond angles, and torsional angles, confirming the chair conformation of the piperidine ring and the geometry of the bromoethyl side chain. mdpi.com

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by a network of intermolecular interactions. rsc.org For an ionic solid like this compound, the dominant forces are electrostatic.

Hydrogen Bonding: The most significant interaction is the strong hydrogen bond between the acidic proton on the piperidinium nitrogen (N⁺-H) and the chloride anion (Cl⁻). nih.gov This donor-acceptor pair is the primary motif that dictates the crystal packing.

Table 5: Typical Crystallographic Data and Interactions for a Piperidinium Halide Crystal

| Parameter | Description | Expected Features for 1-(2-Bromoethyl)piperidine HCl |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Commonly monoclinic or orthorhombic for similar organic salts. mdpi.com |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). | Centrosymmetric space groups are common for racemic mixtures. researchgate.net |

| Key Bond Lengths | N⁺-H, N-C, C-C, C-Br. | N⁺-H bond length would be elongated due to hydrogen bonding. |

| Key Bond Angles | C-N-C, N-C-C. | Angles within the piperidine ring will be close to the tetrahedral angle (~109.5°), confirming the chair conformation. |

| Primary Interaction | Strongest intermolecular force. | N⁺-H···Cl⁻ hydrogen bond. nih.gov |

| Secondary Interactions | Weaker forces contributing to packing. | C-H···Cl hydrogen bonds, van der Waals forces. nih.gov |

Absolute Configuration Assignment (if chiral derivatives are relevant)

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, particularly in the context of pharmacologically active compounds where enantiomers can exhibit different biological activities. For chiral derivatives of 1-(2-Bromoethyl)piperidine, which are synthesized to explore structure-activity relationships, the unambiguous assignment of the three-dimensional arrangement of atoms at the stereogenic centers is essential. The primary methods employed for this purpose are chiroptical spectroscopies, such as Vibrational Circular Dichroism (VCD), and single-crystal X-ray crystallography.

Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable technique for determining the absolute configuration of chiral molecules directly in the solution phase, eliminating the often-challenging requirement of growing single crystals. biotools.usnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.usschrodinger.com Since enantiomers produce mirror-image VCD spectra of equal magnitude but opposite sign, the absolute configuration can be established by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer. biotools.usnih.gov

The process involves several steps:

Measurement of the experimental VCD and infrared (IR) spectra of the chiral piperidine derivative. schrodinger.com

Computational modeling, typically using Density Functional Theory (DFT), to predict the VCD and IR spectra for one enantiomer of the molecule. nih.govresearchgate.net

Comparison of the experimental VCD spectrum with the calculated spectrum. A good match between the experimental spectrum and the calculated spectrum for the (R)- or (S)-enantiomer allows for an unambiguous assignment of the absolute configuration. biotools.usmdpi.com

This methodology has been successfully applied to a wide range of complex chiral molecules, including natural products containing piperidine rings, demonstrating its utility for assigning stereochemistry even in conformationally flexible systems. nih.govrsc.org The sensitivity of VCD to the spatial arrangement of atoms makes it particularly well-suited for distinguishing between diastereomers and determining the configuration of specific stereocenters within a molecule. researchgate.netrsc.org

Single-crystal X-ray crystallography offers a definitive method for determining the absolute configuration and the precise solid-state conformation of chiral piperidine derivatives. nih.gov This technique requires the growth of a suitable single crystal, which, when diffracted with X-rays, produces a unique pattern that can be used to construct a three-dimensional model of the molecule.

For a chiral molecule, the analysis of the diffraction data, often using the Flack parameter, allows for the unambiguous determination of its absolute stereochemistry. rsc.org A significant advantage of X-ray crystallography is that it also provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the crystalline state. For instance, it can reveal whether a piperidine ring adopts a chair, boat, or twist conformation, which can be influenced by the nature and position of its substituents. nih.govnih.govnih.gov

More recent advancements, such as Microcrystal Electron Diffraction (MicroED), provide a powerful alternative for absolute configuration determination when only microcrystalline material is available, which is a common challenge in pharmaceutical development. nih.govresearchgate.netrsc.org

The table below presents an example of crystallographic data obtained for a chiral piperidine derivative, illustrating the type of information generated from an X-ray diffraction study.

| Parameter | Value for 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one (I) | Value for 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione (II) |

|---|---|---|

| Chemical Formula | C13H17NO2 | C15H19NO2S |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P212121 | P21 |

| a (Å) | 6.2087 (2) | 8.6491 (3) |

| b (Å) | 12.1895 (4) | 8.7831 (3) |

| c (Å) | 15.2892 (5) | 10.0355 (4) |

| β (°) | 90 | 104.975 (2) |

| Volume (Å3) | 1156.46 (7) | 736.83 (5) |

| Piperidine Ring Conformation | Chair | Half-chair |

Data sourced from Acta Crystallographica Section E. nih.govnih.gov

Computational and Theoretical Chemistry Studies on 1 2 Bromoethyl Piperidine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. researchgate.netnih.gov Such calculations provide detailed information about electron distribution, which is key to predicting how and where a molecule will react. For piperidine (B6355638) derivatives, DFT has been successfully used to analyze molecular geometry, electronic stability, and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a critical component of computational chemistry for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

In studies of similar piperidine compounds, the HOMO is often localized on the nitrogen atom and adjacent carbons, indicating these as likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over atoms involved in potential nucleophilic attack. For 1-(2-Bromoethyl)piperidine (B1605536) hydrochloride, the presence of the bromine atom would significantly influence the LUMO, making the C-Br bond a primary site for nucleophilic substitution. The energy gap helps to quantify the molecule's reactivity; a smaller gap suggests higher reactivity. nih.gov

Table 1: Representative FMO Data for Piperidine Derivatives (Note: This table is illustrative, based on typical values for similar compounds as specific data for 1-(2-Bromoethyl)piperidine hydrochloride is not available in the cited literature.)

| Parameter | Energy (eV) | Description |

| EHOMO | ~ -6.5 to -7.5 | Indicates electron-donating ability. |

| ELUMO | ~ -0.5 to -1.5 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 7.0 | A larger gap implies higher kinetic stability. |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule. These maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). The MEP is crucial for predicting sites for electrophilic and nucleophilic reactions.

For this compound, the MEP would show a strong positive potential around the protonated nitrogen (N-H+) and the hydrogens of the ethyl group, making these areas susceptible to interaction with nucleophiles. The region around the electronegative bromine atom would exhibit a negative potential, indicating its role as a potential site for electrophilic interaction, although its primary reactivity involves acting as a leaving group. Computational studies on analogous piperazine (B1678402) and piperidine derivatives have successfully used MEP to visualize charge distribution and predict reactive behavior. nih.govnih.gov

Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods

The piperidine ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. nih.govnih.gov In this compound, two key conformational questions arise: the orientation of the 2-bromoethyl substituent on the nitrogen atom (axial vs. equatorial) and the conformation of the ethyl chain itself.

Molecular mechanics and quantum chemical methods are used to calculate the energies of different conformers. Studies on substituted piperidinium (B107235) salts show that protonation of the nitrogen atom has a significant effect on conformational equilibria. nih.gov For substituents with polar bonds, there is a notable stabilization of the axial conformer upon protonation due to favorable electrostatic interactions between the substituent and the positively charged nitrogen. nih.govresearchgate.net In some cases, this can even reverse the conformational preference from equatorial to axial when the base is protonated. nih.gov For this compound, computational models would be used to determine the relative free energies of the conformers where the bromoethyl group is either axial or equatorial, taking solvent effects into account. researchgate.net

Transition State Modeling and Reaction Mechanism Elucidation

1-(2-Bromoethyl)piperidine is a precursor that can undergo intramolecular cyclization to form a bicyclic aziridinium (B1262131) cation. This type of reaction is ripe for investigation using transition state modeling. Computational methods, particularly DFT, can be used to map the entire reaction pathway from the reactant to the product. researchgate.net

This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. By calculating the activation energy (the energy difference between the reactant and the transition state), chemists can predict the feasibility and rate of the reaction. researchgate.net Such models have been applied to understand the mechanisms of various reactions involving piperidine derivatives, including intramolecular cyclizations. nih.gov The calculations would elucidate the geometric changes and electronic rearrangements that occur as the nitrogen atom attacks the carbon bearing the bromine atom to displace the bromide ion.

Molecular Dynamics Simulations for Solvent Effects and Solution-Phase Behavior

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules in solution over time. researchgate.net An MD simulation of this compound in a solvent like water would reveal how the molecule interacts with its environment.

These simulations can model:

Conformational Stability : Tracking the piperidine ring's conformation and the orientation of the side chain over time to see which structures are most stable in a solvated environment. researchgate.net

Solvent Structuring : Analyzing how solvent molecules (e.g., water) arrange themselves around the charged piperidinium headgroup and the hydrophobic parts of the molecule.

Hydrogen Bonding : Quantifying the hydrogen bonds between the N-H+ group and solvent molecules, which is crucial for understanding its solubility and behavior in aqueous media. researchgate.net

Studies on related piperidine and piperazine systems have used MD simulations to confirm conformational stability and understand key interactions with the solvent, providing valuable insights into their behavior in a biological or chemical system. researchgate.netnih.gov

In Silico Prediction of Spectroscopic Properties and Experimental Validation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for validation. nih.gov Methods like DFT can be used to calculate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net

For this compound, a computational approach would involve:

Optimizing the molecular geometry at a high level of theory.

Calculating the vibrational frequencies, which correspond to peaks in the IR spectrum.

Calculating the magnetic shielding tensors for each nucleus to predict 1H and 13C NMR chemical shifts.

Discrepancies between predicted and experimental spectra can often lead to a more refined understanding of the molecule's dominant conformation in solution. For example, comparing calculated NMR shifts for axial and equatorial conformers with the experimental spectrum can provide evidence for the preferred orientation of the side chain. researchgate.net While a specific computational study for this molecule's spectra is not available in the search results, spectra for the hydrobromide and the closely related hydrochloride of the chloro-analogue are known, providing the necessary experimental data for such a validation. chemicalbook.comleyan.com

Strategic Applications of 1 2 Bromoethyl Piperidine Hydrochloride As an Organic Building Block

Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocyclic Compounds

The presence of both a nucleophilic secondary amine (after deprotonation) and an electrophilic alkyl bromide within the same molecule makes 1-(2-bromoethyl)piperidine (B1605536) a valuable precursor for creating intricate heterocyclic systems. This dual reactivity is harnessed in various cyclization and annulation strategies to build molecular complexity.

Annulation Reactions to Form Fused Piperidine (B6355638) Systems

Annulation, the process of building a new ring onto an existing one, is a key application of this building block. The bromoethylpiperidine moiety can be used to construct fused bicyclic piperidine systems, which are recognized as important scaffolds in medicinal chemistry due to their three-dimensional character. nih.gov For instance, the piperidine nitrogen can act as a nucleophile to initiate a reaction, while the bromoethyl group serves as an electrophile for a subsequent ring-closing step. This strategy is employed to create a variety of fused heterocycles where the piperidine ring is merged with another ring system. nih.govnih.gov

These annulation reactions can be designed to be regio- and stereoselective, providing access to specific isomers. nih.gov The conditions for these reactions can be tuned, for example by selecting different halogenating reagents, concentrations, and solvents, to favor either radical or polar cyclization pathways, leading to different ring sizes and structures. nih.gov

Table 1: Examples of Annulation Reactions

| Reactant | Reagent/Catalyst | Product Type | Ref. |

|---|---|---|---|

| Allylsulfonamides | NIS, light | Pyrrolidines | nih.gov |

| Allylsulfonamides | NBS, light, then HFIP | Piperidines | nih.gov |

Synthesis of Spirocyclic Piperidine Derivatives

Spirocycles, which feature two rings connected by a single common atom, are increasingly important motifs in drug discovery. nih.gov 1-(2-Bromoethyl)piperidine hydrochloride can be utilized in the synthesis of spirocyclic piperidines. In these syntheses, the piperidine ring is often pre-formed or formed in situ, and the bromoethyl chain is used to create the second ring through intramolecular alkylation. researchgate.netlookchem.com

For example, a common strategy involves the alkylation of a pre-existing spirocyclic core amine with the bromoethylpiperidine moiety. lookchem.com Alternatively, a piperidine derivative can be functionalized and then induced to cyclize, forming the spiro connection. nih.govresearchgate.net Several spirocyclic piperidine derivatives have been synthesized and evaluated for their potential as imaging agents and for their affinity for biological targets like the sigma-1 receptor. nih.gov

Table 2: Selected Spirocyclic Piperidine Syntheses

| Starting Material | Key Reaction Step | Resulting Spirocycle | Ref. |

|---|---|---|---|

| Spiro[2-benzofuran-1,4'-piperidine] | N-alkylation | 1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,4'-piperidine] | nih.gov |

| 1-Benzyl-2,6-diarylpiperidin-4-one | One-pot multi-component reaction | Spiro-piperidine derivatives | researchgate.net |

Preparation of Quinuclidine (B89598) and Tropane (B1204802) Analogs

While direct synthesis of the rigid bicyclic structures of quinuclidine and tropane alkaloids from 1-(2-bromoethyl)piperidine is not the most common route, the principles of its reactivity are relevant to the synthesis of their analogs. Tropane alkaloids, for instance, are structurally related to piperidines, containing a piperidine ring within their bicyclic system. researchgate.netmdpi.com Syntheses of tropane analogs often involve modifications of the piperidine ring or the construction of the bicyclic system from piperidine precursors. nih.govresearchgate.net

The synthesis of tropane derivatives can start from piperidine-based structures, which are then elaborated into the final bicyclic system. researchgate.netnih.gov For example, piperidine-3-carboxylic acid esters have been explored as truncated versions of tropanes, demonstrating that the core piperidine structure can mimic some of the biological activities of the more complex tropane skeleton. nih.gov

Intermediate in the Construction of Functionalized Amine Derivatives

The electrophilic nature of the bromoethyl group makes this compound an excellent alkylating agent for introducing the 2-(piperidin-1-yl)ethyl moiety onto various nucleophiles, particularly amines.

Synthesis of Tertiary and Quaternary Ammonium (B1175870) Salts

The reaction of 1-(2-bromoethyl)piperidine with primary or secondary amines leads to the formation of tertiary amines. If the starting amine is tertiary, the reaction results in the formation of a quaternary ammonium salt. libretexts.org This process, known as quaternization, is a bimolecular nucleophilic substitution (SN2) reaction. nih.gov

Quaternization reactions are fundamental in organic synthesis and are used to create a wide range of compounds, including ionic liquids and biologically active molecules. researchgate.netmdpi.com The reaction of 1-(2-bromoethyl)piperidine with a tertiary amine introduces a piperidinylethyl group, resulting in a quaternary ammonium salt with specific steric and electronic properties. researchgate.netmdpi.com The efficiency of these reactions can be influenced by factors such as the nature of the solvent and the steric hindrance of the reactants. mostwiedzy.pl

Table 3: Quaternization Reaction Examples

| Amine | Alkylating Agent | Product Type | Ref. |

|---|---|---|---|

| Tertiary Amine | Alkyl Halide | Quaternary Ammonium Salt | nih.gov |

| 2,3,3-Trimethybenzolindolenine | Iodomethane | Trimethylbenz[e]indolium iodide | mdpi.com |

Alkylation of Polyamines and Peptidomimetics

The strategic alkylation of polyamines—organic compounds with two or more primary amino groups—is crucial for modulating their biological functions. nih.gov 1-(2-Bromoethyl)piperidine can be used to selectively alkylate one or more amino groups in a polyamine, leading to more complex structures with tailored properties. google.com

In the field of medicinal chemistry, N-alkylation is a common strategy in the design of peptidomimetics—compounds that mimic the structure and function of peptides. nih.gov The introduction of an N-alkyl group, such as the piperidinylethyl group from 1-(2-bromoethyl)piperidine, can improve the properties of a peptide-based drug candidate. nih.govnih.gov For instance, N-alkylation can induce specific conformations, increase basicity, and enhance stability. nih.gov This modification has been used to develop peptidomimetics with improved biological activity for various targets. nih.govnih.gov

Role in the Total Synthesis of Natural Products and Complex Bioactive Scaffolds

This compound serves as a valuable precursor for the construction of complex molecular architectures found in various natural products and bioactive scaffolds. Its bifunctional nature, featuring a reactive bromoethyl group and a piperidine ring, allows for its incorporation into larger structures through strategic bond-forming reactions. A notable application is in the synthesis of indolizidine alkaloids, a class of bicyclic nitrogen-containing compounds with a wide range of biological activities.

A key synthetic strategy involves the aza-Michael reaction, where the piperidine nitrogen of a related compound, 2-(2-bromoethyl)piperidine (B1277137), acts as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound. This reaction efficiently forms a new carbon-nitrogen bond and introduces the piperidinyl-ethyl moiety into the molecule. For instance, the reaction of 2-(2-bromoethyl)piperidine hydrobromide with alkyl acrylates in the presence of a base like triethylamine (B128534) yields 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates. These products are versatile intermediates that can undergo further intramolecular cyclization to form the core structure of indolizidine alkaloids.

The subsequent step typically involves an intramolecular cyclization of the generated intermediate. For example, treatment of methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate with a strong base such as lithium diisopropylamide (LDA) can induce cyclization to afford 2-(methoxycarbonyl)indolizidine. This indolizidine ester can then be readily converted to other functionalized derivatives, demonstrating the utility of the initial building block in accessing complex heterocyclic systems.

Table 1: Synthesis of Indolizidine Alkaloid Precursors via Aza-Michael Reaction

| Reactant 1 | Reactant 2 | Base | Product | Application |

| 2-(2-bromoethyl)piperidine hydrobromide | Methyl acrylate (B77674) | Triethylamine | Methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate | Precursor for indolizidine synthesis |

| 2-(2-bromoethyl)piperidine hydrobromide | Ethyl acrylate | Triethylamine | Ethyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate | Precursor for indolizidine synthesis |

Design and Synthesis of Advanced Organic Materials Precursors

The unique structural features of this compound make it an attractive building block for the synthesis of precursors for advanced organic materials. The piperidine ring can impart desirable properties such as thermal stability, solubility, and basicity to a polymer backbone, while the reactive bromoethyl group provides a convenient handle for polymerization or post-polymerization modification.

One synthetic approach involves the initial conversion of this compound into a functionalized monomer. For example, it can react with a molecule containing a polymerizable group, such as an acrylate or styrene (B11656) derivative, to form a piperidine-containing monomer. This monomer can then be polymerized, often via controlled radical polymerization techniques, to produce well-defined polymers with pendant piperidinyl groups. These functional polymers can find applications in areas such as gene delivery, catalysis, and as components of stimuli-responsive materials. For example, polymers with piperidine side chains have been investigated as kinetic hydrate (B1144303) inhibitors and as components of anion exchange membranes. acs.orgacs.org

Another strategy is the use of this compound in post-polymerization modification. A pre-formed polymer with nucleophilic side chains (e.g., hydroxyl or amino groups) can be reacted with 1-(2-bromoethyl)piperidine to introduce the piperidinylethyl moiety. This method allows for the precise control over the degree of functionalization of the final material. Such modified polymers can be precursors to materials with applications in electronics and optics, where the piperidine group can influence the material's dielectric properties or its interaction with other components.

The synthesis of these precursors often involves standard organic transformations. Nucleophilic substitution reactions are central to these strategies, where the bromide is displaced by a suitable nucleophile to attach the piperidinylethyl group to the target molecule or polymer chain.

Table 2: Synthetic Routes to Advanced Organic Material Precursors

| Synthetic Strategy | Description | Example Reactants | Product Type | Potential Application |

| Monomer Synthesis and Polymerization | Reaction of 1-(2-bromoethyl)piperidine with a polymerizable moiety, followed by polymerization. | 1-(2-Bromoethyl)piperidine, N-acryloyl chloride | Poly(N-acryloylpiperidine) | Stimuli-responsive materials |

| Post-Polymerization Modification | Grafting of the piperidinylethyl group onto an existing polymer backbone. | Poly(vinyl alcohol), this compound | Piperidine-functionalized polymer | Membranes, functional coatings |

| Synthesis of Bibenzyl-based Copolymers | Polycondensation of a piperidine-containing monomer with other aromatic monomers. | N-methyl piperidone, 1,1,1-trifluoroacetone | Poly(bibenzyl N-methylpiperidine) copolymers | Anion exchange membranes acs.org |

Advanced Methodological Considerations and Experimental Techniques in Research Involving 1 2 Bromoethyl Piperidine Hydrochloride

Development of Green Chemistry Approaches for its Synthesis and Reactions

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of piperidine-containing molecules to mitigate environmental impact and enhance safety. uniroma1.it The goal is to reduce waste, avoid hazardous substances, and improve energy efficiency. uniroma1.it For a compound like 1-(2-Bromoethyl)piperidine (B1605536) hydrochloride, this involves rethinking traditional synthetic routes which may use harsh reagents or volatile organic solvents.

Modern green approaches focus on several key areas:

Catalyst-Free and Solvent-Free Reactions: Research has demonstrated the successful synthesis of piperidine (B6355638) derivatives without the need for any catalyst or solvent, thereby significantly reducing the environmental footprint. acgpubs.org These reactions, sometimes prompted by microwave irradiation in an aqueous medium, offer advantages like operational simplicity and shorter reaction times. organic-chemistry.orgrsc.org

Use of Greener Solvents: When a solvent is necessary, the focus shifts to environmentally benign options. Water is an ideal green solvent, and its use in reactions like three-component condensations to form piperidine rings has been reported. ajchem-a.com Another innovative approach is the use of Deep Eutectic Solvents (DES), such as those based on choline (B1196258) chloride and glucose or urea, which are biodegradable and non-toxic. researchgate.net These solvents have been successfully used in the synthesis of piperidin-4-one derivatives, demonstrating their potential applicability to other piperidine-based syntheses. researchgate.net

Atom Economy: Green syntheses are designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Multi-component reactions (MCRs) are particularly advantageous in this regard, as they allow for the construction of complex molecules like substituted piperidines in a single step from readily available starting materials, which is ecologically and economically beneficial. researchgate.net

A comparison between a traditional and a potential green synthesis approach for a piperidine derivative is outlined below.

| Feature | Traditional Synthesis (e.g., from 1-(2-phenoxyethyl)piperidine) | Green Chemistry Approach |

| Reagents | 40% Hydrobromic acid prepchem.com | Alkyl dihalides and primary amines organic-chemistry.org |

| Solvent | Chloroform for extraction prepchem.com | Water or Deep Eutectic Solvent (DES) ajchem-a.comresearchgate.net |

| Catalyst | None specified, but often requires strong acids | None (solvent-free) or green organocatalysts acgpubs.orgrsc.org |

| Conditions | High temperature (150°C) prepchem.com | Microwave irradiation or room temperature organic-chemistry.orgresearchgate.net |

| Workup | Solvent extraction, condensation under reduced pressure prepchem.com | Simple filtration, minimal purification researchgate.net |

| Environmental Impact | Use of corrosive acids and chlorinated solvents | Reduced use of hazardous materials, less waste generation uniroma1.it |

Continuous Flow Chemistry Applications for Enhanced Process Control and Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering significant advantages over traditional batch processing. nih.govresearchgate.net This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.net

For the synthesis of 1-(2-Bromoethyl)piperidine hydrochloride, flow chemistry offers several key benefits:

Enhanced Safety and Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for superior control over reaction temperature, which is critical for managing highly exothermic reactions. youtube.com This minimizes the risk of thermal runaways and the formation of byproducts.

Improved Process Control and Reproducibility: Flow systems enable precise control over reaction parameters such as residence time, temperature, and stoichiometry, leading to higher consistency and yield. rsc.org Computational Fluid Dynamics (CFD) can be used to model and optimize these parameters before experimental work, reducing development time. rsc.org

Scalability and Automation: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. d-nb.info The integration of in-line purification and analysis automates the manufacturing process, reducing human intervention. nih.gov

A practical flow approach could involve the reaction of piperidine with a bromo-source in a heated flow reactor, followed by an in-line acid addition to form the hydrochloride salt, and subsequent continuous purification. This approach would provide a safer, more efficient, and scalable alternative to batch production. d-nb.info

| Parameter | Typical Range in Flow Synthesis | Significance for 1-(2-Bromoethyl)piperidine Synthesis |

| Residence Time | Seconds to minutes nih.govmdpi.com | Precisely controls reaction extent, minimizing byproduct formation. |

| Temperature | -78°C to >300°C d-nb.info | Allows for rapid heating to optimal reaction temperatures while safely dissipating exothermic heat. |

| Flow Rate | µL/min to mL/min nih.gov | Dictates residence time and production throughput. |

| Pressure | Atmospheric to >100 bar d-nb.info | Enables the use of solvents above their normal boiling points, accelerating reaction rates. |

Use of Specialized Catalytic Systems for Selective Transformations

The functionalization of pre-formed piperidine rings or the stereoselective synthesis of substituted piperidines often requires specialized catalytic systems to achieve high selectivity and yield. nih.gov These advanced catalysts enable transformations that are difficult or impossible using classical methods.

Palladium-Mediated C-H Functionalization: A significant challenge in modifying piperidine rings is achieving regioselectivity, particularly avoiding the more reactive Cα-H bonds (adjacent to the nitrogen). nih.gov Recent research has shown that pre-complexation of the alicyclic amine with palladium, followed by the addition of an oxidant, can selectively functionalize the Cγ–H bond. nih.gov This strategy provides a powerful tool for late-stage functionalization, allowing for the introduction of various heteroatoms at the γ-position with high site- and diastereoselectivity. nih.gov

Iridium and Ruthenium Catalysis: Iridium complexes have been developed for the efficient N-heterocyclization of primary amines with diols to synthesize a variety of cyclic amines, including piperidines, in excellent yields. organic-chemistry.org Similarly, ruthenium catalysts have been used for transfer hydrogenation of pyridines to produce piperidines under mild conditions, offering an alternative to harsher hydrogenation methods. organic-chemistry.org

Biocatalysis and Organocatalysis: Enzymes (biocatalysts) are being used for highly selective reactions, such as the biocatalytic carbon-hydrogen oxidation of piperidines to introduce hydroxyl groups at specific sites. news-medical.net This enzymatic step can be combined with other catalytic methods, like nickel electrocatalysis, to streamline the synthesis of complex piperidines. news-medical.net Furthermore, green organocatalysts like guanidine (B92328) hydrochloride have been used to facilitate reactions under eco-friendly, metal-free conditions. rsc.org

| Catalyst System | Transformation Type | Key Advantage |

| Palladium (Pd) Complexes | Cγ–H Functionalization | High site-selectivity for remote C-H bonds, enabling late-stage modification. nih.gov |

| Iridium (Ir) Complexes | N-Heterocyclization | Efficient synthesis of piperidine rings from diols and amines. organic-chemistry.org |

| Biocatalysts (Enzymes) | C-H Oxidation | Exceptional chemo-, regio-, and stereoselectivity under mild conditions. news-medical.net |

| Green Organocatalysts | Condensation/Cyclization | Metal-free, environmentally benign, and cost-effective. rsc.org |

In Situ Spectroscopic Monitoring of Reactions (e.g., IR, Raman, NMR in real-time)

Real-time monitoring of chemical reactions provides invaluable data on reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.com For the synthesis of this compound, in situ spectroscopic techniques are essential for process understanding and control. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: Mid-IR spectroscopy is a widely used tool for real-time reaction monitoring. clairet.co.uk By inserting a diamond-tipped Attenuated Total Reflectance (ATR) probe into the reaction vessel, chemists can track the consumption of reactants and the formation of products by observing changes in characteristic functional group absorbances over time. clairet.co.ukjascoinc.com This allows for the precise determination of reaction endpoints, minimizing the formation of impurities. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly powerful for monitoring reactions in heterogeneous systems (e.g., with suspended solids) and for observing non-polar bonds that are weak in the IR spectrum. clairet.co.uk It has been successfully used for in situ monitoring of complex organometallic reactions, providing real-time data that is challenging to obtain with other methods. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine process monitoring due to instrumentation costs, in situ NMR provides highly detailed structural information about all species in the reaction mixture simultaneously, without the need for chromatographic separation or chemometric modeling.

| Technique | Principle | Advantages for Piperidine Synthesis | Disadvantages |

| FTIR | Vibrational spectroscopy (absorption) | Excellent for tracking functional group changes (e.g., N-H, C-Br); robust probes available. clairet.co.ukjascoinc.com | Can be limited by strong solvent absorption; may not "see" suspended solids well. clairet.co.uk |

| Raman | Vibrational spectroscopy (scattering) | Strong signal for non-polar bonds; excellent for heterogeneous mixtures and aqueous solutions. clairet.co.ukacs.org | Can be affected by fluorescence; less familiar technique for some chemists. clairet.co.uk |

| NMR | Nuclear spin transitions in a magnetic field | Provides detailed, quantitative structural information on all soluble species simultaneously. | High instrument cost; lower sensitivity compared to other methods. |

Chromatographic and Crystallization Techniques for High-Purity Compound Isolation

Achieving high purity is paramount for chemical intermediates used in pharmaceutical synthesis. The isolation of this compound requires optimized purification techniques to remove unreacted starting materials, catalysts, and byproducts.

Chromatographic Techniques: Column chromatography is a fundamental method for the purification of piperidine derivatives. ycdehongchem.com Silica gel is a common stationary phase, with the mobile phase typically consisting of a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate (B1210297) or methanol) to elute the compound. mdpi.comacs.org For higher resolution and analytical purity assessment, High-Performance Liquid Chromatography (HPLC) is employed, which uses high pressure to force the mobile phase through a column packed with a fine stationary phase, providing excellent separation. ycdehongchem.comacs.org

Crystallization and Recrystallization: Crystallization is a critical step for isolating the final product in a solid, high-purity form. For amine hydrochlorides, which can be challenging to crystallize, careful solvent selection is key. sciencemadness.org Common solvents for recrystallizing piperidine derivatives include ethanol (B145695), methanol, and acetone. ycdehongchem.com A typical procedure might involve dissolving the crude hydrochloride salt in a minimal amount of a hot solvent (like ethanol or isopropanol) and then inducing crystallization by cooling or by adding a less-polar co-solvent (an anti-solvent) like diethyl ether. sciencemadness.org

Advanced Crystallization (Crystal Engineering): Crystal engineering approaches can be used to obtain stable, crystalline forms of amine hydrochlorides. acs.org One strategy involves co-crystallization, where the hydrochloride salt is crystallized with a pharmaceutically acceptable guest molecule, such as a carboxylic acid. nih.govacs.org The chloride ion acts as a strong hydrogen bond acceptor, forming robust interactions with the guest molecule to create a stable, multi-component crystal lattice with potentially improved physical properties. acs.orgnih.gov

| Technique | Application | Key Parameters |

| Column Chromatography | Preparative purification | Stationary Phase (e.g., Silica Gel), Mobile Phase (e.g., Hexane/Ethyl Acetate). ycdehongchem.comacs.org |

| HPLC | High-resolution purification and purity analysis | Column Chemistry (e.g., C18), Mobile Phase Composition, Flow Rate. acs.orgresearchgate.net |

| Recrystallization | Final purification and isolation of solid | Solvent/Anti-solvent choice (e.g., Ethanol/Ether), Temperature, Cooling Rate. ycdehongchem.comsciencemadness.org |

| Co-crystallization | Formation of stable crystalline solids | Selection of a suitable guest molecule (coformer), Stoichiometry, Crystallization solvent. acs.orgnih.gov |

Future Research Directions and Emerging Opportunities for 1 2 Bromoethyl Piperidine Hydrochloride Chemistry

Exploration of Novel Reactivity Patterns and Unconventional Transformations

While the classical SN2 reactivity of the bromoethyl group is well-established, future research will likely focus on unlocking less conventional reaction pathways. The development of modern synthetic methods provides a roadmap for exploring such transformations. mdpi.com

Key Research Thrusts:

Photoredox and Electrochemical Catalysis: Investigating the behavior of 1-(2-bromoethyl)piperidine (B1605536) under photoredox or electrochemical conditions could generate radical intermediates. These species could participate in novel carbon-carbon and carbon-heteroatom bond-forming reactions that are inaccessible under traditional thermal conditions, such as radical-polar crossover reactions or Giese-type additions.

Transition-Metal-Catalyzed C-H Functionalization: The piperidine (B6355638) ring itself represents an untapped resource for functionalization. Future efforts could explore its use in directed C-H activation reactions. By transiently coordinating to a transition metal catalyst, the piperidine nitrogen could direct the selective functionalization of specific C-H bonds on the ring, enabling the introduction of aryl, alkyl, or other functional groups in a highly controlled manner.

Unconventional Nucleophilic Substitutions: Inspired by unusual transformations observed in related heterocyclic systems like aziridines, research could probe for novel substitution mechanisms. rsc.org This might involve exploring conditions that favor SN2'-type reactions or ring-opening/rearrangement cascades, leading to structurally unique piperidine derivatives that are not accessible through direct substitution.

Integration into Automated Synthesis Platforms and Combinatorial Library Generation

The modular nature of 1-(2-bromoethyl)piperidine hydrochloride makes it an ideal candidate for integration into automated synthesis platforms. These technologies enable the rapid generation of large, diverse libraries of compounds for high-throughput screening in drug discovery and materials science. chemrxiv.org

The "split-mix" synthesis approach, a cornerstone of combinatorial chemistry, can be effectively applied. nih.gov The compound's two distinct reactive sites allow for a two-dimensional expansion of chemical diversity. First, the bromoethyl group can be reacted with a set of diverse nucleophiles (R¹-XH). Following this initial diversification, the piperidine nitrogen can be functionalized with a second set of building blocks (R²-Y), such as acyl chlorides or sulfonyl chlorides. This strategy has proven successful in generating libraries from other piperidine-containing scaffolds. nih.gov

Hypothetical Automated Workflow:

Station 1 (Alkylation): An array of diverse nucleophiles (e.g., phenols, thiols, secondary amines) are dispensed into separate wells of a microtiter plate. A solution of deprotonated 1-(2-bromoethyl)piperidine is added to each well to initiate parallel alkylation reactions.

Station 2 (Purification): The crude reaction mixtures are subjected to automated catch-and-release purification to remove unreacted starting materials and reagents.